molecular formula C15H24N2O B1319522 4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine CAS No. 919041-00-2

4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine

Katalognummer: B1319522
CAS-Nummer: 919041-00-2
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: RUPCADOONQYYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine” is a compound with the CAS Number: 919041-00-2 and a molecular weight of 248.37 . Its IUPAC name is 4-[2-(1-ethyl-2-piperidinyl)ethoxy]aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3 . This indicates the presence of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 248.37 . Further physical and chemical properties are not available in the resources.

Wissenschaftliche Forschungsanwendungen

Bioorganic & Medicinal Chemistry

In the study by Hu et al. (2001), a series of compounds including variations of 4-piperidin-1-yl-phenylamine demonstrated potent activity on the human beta(3)-adrenergic receptor. This suggests potential applications in modulating adrenergic receptor activities, which could have implications in treating various disorders related to these receptors (Hu et al., 2001).

ChemMedChem

Kharkar et al. (2009) developed optically active molecules based on a similar piperidin-3-ol template, showing varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This could be significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

X-ray Structure Analysis Online

Rajnikant et al. (2010) explored the crystal structure of a compound structurally related to 4-piperidin-2,6-dione. Understanding such structures is critical for drug design, potentially guiding the synthesis of new therapeutics (Rajnikant et al., 2010).

Journal of Medicinal Chemistry

Dutta et al. (1998) investigated compounds including 4-piperidin-1-yl-phenylamine derivatives for their potency and selectivity for the dopamine transporter, which might be relevant in developing treatments for conditions like cocaine dependence (Dutta et al., 1998).

European Journal of Medicinal Chemistry

Yadav et al. (2011) designed chiral piperidin-4-ols, aiming to develop novel Selective Estrogen Receptor Modulators (SERMs). Such compounds could be important in cancer therapy, particularly breast cancer (Yadav et al., 2011).

Bioorganic & Medicinal Chemistry

Boos et al. (2006) synthesized a series of substituted benzyl piperidines, evaluating their affinity and selectivity for transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). These findings could contribute to the development of pharmacotherapies for cocaine addiction and stimulant abuse (Boos et al., 2006).

Journal of the Korean Society for Applied Biological Chemistry

Choi et al. (2010) and Nam et al. (2011) synthesized compounds with piperidin-4-yl-thiazole structures, demonstrating antifungal activities against phytopathogenic fungi. These compounds could be potential candidates for controlling phytopathogenic diseases (Choi et al., 2010); (Nam et al., 2011).

Physical Science International Journal

Khan et al. (2013) reported the structure of a compound synthesized from piperidine, highlighting the importance of molecular structure studies in medicinal chemistry and drug development (Khan et al., 2013).

Chemical Data Collections

Kottapalle and Shinde (2021) demonstrated the antimicrobial potential of compounds synthesized using piperidine, which could lead to the development of new antimicrobial agents (Kottapalle & Shinde, 2021).

Medicinal Chemistry Research

Zarghi et al. (2013) synthesized triarylimidazoles with piperidinyl ethoxy groups, exhibiting cytotoxic activities against breast cancer cell lines. This research could contribute to the development of new cancer therapies (Zarghi et al., 2013).

Drug Testing and Analysis

Kancherla et al. (2018) identified and synthesized impurities in Repaglinide, an anti-diabetic drug, where compounds related to piperidin-1-yl were involved. This research is vital for ensuring drug safety and efficacy (Kancherla et al., 2018).

Eigenschaften

IUPAC Name

4-[2-(1-ethylpiperidin-2-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPCADOONQYYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.